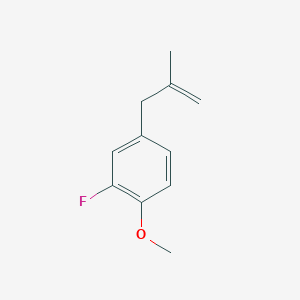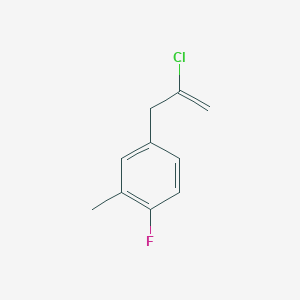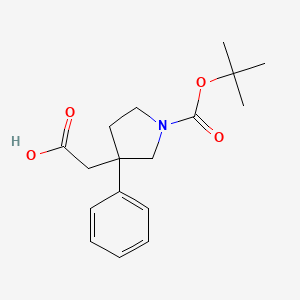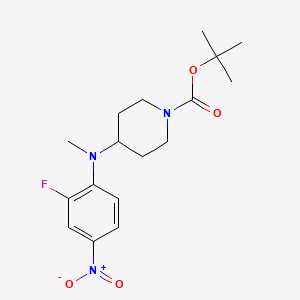![molecular formula C7H14N4S B3043983 N,N'-bis[(dimethylamino)methylene]thiourea CAS No. 96818-59-6](/img/structure/B3043983.png)
N,N'-bis[(dimethylamino)methylene]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
1,3-Bis(dimethylaminomethylidene)thiourea is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities
Mode of Action
The compound is involved in the reaction of o-, m-, and p-aminobenzamides with 1,3-bis(dimethylaminomethyl)thiourea or 1,3-bis(methoxymethyl)thiourea using NiCl2·6H2O and SmCl3·6H2O as catalysts . This reaction is part of the synthesis of cyclophanes containing the thiourea moiety .
Biochemical Pathways
, antibacterial, antiviral, HDL-elevating, analgesic, anti-HIV , and more.
Result of Action
Méthodes De Préparation
The synthesis of N,N’-bis[(dimethylamino)methylene]thiourea involves the reaction of dimethylamine with thiourea under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
N,N’-bis[(dimethylamino)methylene]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N,N’-bis[(dimethylamino)methylene]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: In proteomics research, it is used to study protein interactions and modifications.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
N,N’-bis[(dimethylamino)methylene]thiourea can be compared with other similar compounds such as:
Thiourea: A simpler compound with similar reactivity but fewer functional groups.
N,N’-dimethylthiourea: Another derivative with different substituents on the nitrogen atoms.
N,N’-diethylthiourea: Similar to N,N’-bis[(dimethylamino)methylene]thiourea but with ethyl groups instead of dimethylamino groups.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of N,N’-bis[(dimethylamino)methylene]thiourea .
Propriétés
IUPAC Name |
1,3-bis(dimethylaminomethylidene)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJKOXKEGOLKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)


![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)

![4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected](/img/structure/B3043920.png)






![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)
